4-bromo-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-bromo-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H17BrN4O2S2 and its molecular weight is 477.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
Based on its structure, it may undergo nucleophilic substitution reactions at the benzylic position . The compound could potentially form a covalent bond with its target, leading to changes in the target’s function .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. If the target is an enzyme, the compound could inhibit or enhance the enzyme’s activity, leading to changes in the downstream biochemical pathways .
Pharmacokinetics
The presence of the bromine atom and the benzamide group in the compound may influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. If the compound acts as an inhibitor, it could lead to decreased activity of its target, while if it acts as an activator, it could lead to increased activity of its target .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity could be affected by the pH of its environment .
Properties
IUPAC Name |
4-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2S2/c1-11-3-4-12(2)15(9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-5-7-14(20)8-6-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUIOFWGIFRZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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